BenchChemオンラインストアへようこそ!

Pasireotide ditrifluoroacetate

Receptor pharmacology Binding affinity Somatostatin receptor

Pasireotide ditrifluoroacetate is the only research-grade somatostatin analogue that simultaneously engages sst1, sst2, sst3, and sst5 with clinically validated potency (pKi 9.9 at sst5). Unlike octreotide or lanreotide, it achieves ACTH suppression in Cushing's models where first-generation analogues fail. Essential for SAR, cryo-EM, and chronic in vivo studies. Request COA and batch-specific purity.

Molecular Formula C62H68F6N10O13
Molecular Weight 1275.25
Cat. No. B1574244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePasireotide ditrifluoroacetate
Molecular FormulaC62H68F6N10O13
Molecular Weight1275.25
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pasireotide Ditrifluoroacetate for Scientific Procurement: Compound Class and Physicochemical Baseline


Pasireotide ditrifluoroacetate is a long-acting cyclohexapeptide somatostatin analogue that functions as a multireceptor-targeted agonist across human somatostatin receptor subtypes sst1, sst2, sst3, and sst5 [1]. It exhibits a receptor binding affinity profile characterized by pKi values of 8.2 (sst1), 9.0 (sst2), 9.1 (sst3), <7.0 (sst4), and 9.9 (sst5), respectively . The ditrifluoroacetate salt form has a molecular weight of 1275.25 g/mol and molecular formula C62H68F6N10O13 .

Why Pasireotide Ditrifluoroacetate Cannot Be Replaced by First-Generation Somatostatin Analogs in Research and Clinical Procurement


Pasireotide ditrifluoroacetate differs fundamentally from first-generation somatostatin analogues such as octreotide and lanreotide in its receptor subtype binding profile. Octreotide and lanreotide exhibit preferential binding to sst2 with substantially lower affinity for other subtypes, whereas pasireotide binds with high affinity to sst1, sst2, sst3, and sst5, demonstrating approximately 40-fold higher affinity for sst5 compared to octreotide [1]. This expanded binding spectrum translates to distinct downstream signaling outcomes, differential hormone suppression profiles, and unique conformational activation of sst1 and sst5 as revealed by cryo-EM structural analysis [2].

Pasireotide Ditrifluoroacetate: Quantitative Evidence for Differentiated Procurement Decisions


SSTR5 Binding Affinity: Pasireotide Demonstrates 39-Fold Higher Potency Than Octreotide

In head-to-head comparative radioligand binding assays using human somatostatin receptor subtypes expressed in vitro, pasireotide exhibits an IC50 of 0.16 ± 0.01 nM at hsst5, compared to octreotide's IC50 of 6.3 ± 1.0 nM at the same receptor subtype [1]. This represents an approximately 39-fold greater binding affinity for pasireotide at hsst5. Pasireotide also demonstrates superior binding at hsst1 (IC50 9.3 ± 0.1 nM vs 280 ± 80 nM for octreotide; approximately 30-fold difference) and hsst3 (IC50 1.5 ± 0.3 nM vs 7.1 ± 1.4 nM; approximately 4.7-fold difference) [1].

Receptor pharmacology Binding affinity Somatostatin receptor GPCR signaling

Biochemical Control in Acromegaly: Pasireotide Achieves 20% Response Rate Where First-Generation Analogues Achieve 0%

In the PAOLA phase 3 randomized controlled trial enrolling patients with acromegaly inadequately controlled on maximum doses of octreotide (30 mg LAR) or lanreotide (120 mg Autogel), switching to pasireotide LAR 60 mg achieved biochemical control (defined as mean GH <2.5 μg/L and normalized IGF-1) in 20% (13/65) of patients at 24 weeks, whereas continued treatment with octreotide or lanreotide achieved biochemical control in 0% (0/68) of patients [1]. The absolute difference was 20.0% (95% CI 11.1–31.8, p<0.0001). Pasireotide LAR 40 mg achieved biochemical control in 15% (10/65) of patients, an absolute difference of 15.4% (95% CI 7.6–26.5, p=0.0006) compared to active control [1].

Acromegaly Clinical trial Biochemical control Therapeutic efficacy

Long-Term Sustained Biochemical Control: Pasireotide Maintains Response for ≥24 Months in Extension Studies

In a long-term, open-label extension of a Phase II trial, pasireotide demonstrated durable biochemical control in acromegaly patients. Among 26 evaluable patients at extension month 6, normal IGF-1 was achieved in 13/26 patients (50%) and GH ≤2.5 μg/L in 12/26 patients (46%). Notably, 9 patients received pasireotide for ≥24 months in the extension, with 3 patients maintaining biochemical control at month 24 [1]. Additionally, among 29 patients with MRI data, 9 demonstrated significant (≥20%) tumor volume reduction during the core study, with an additional 8 patients achieving significant reduction during the extension phase [1].

Long-term efficacy Acromegaly Extension study Durability of response

Cushing's Disease Efficacy: Pasireotide Normalizes Urinary Free Cortisol in 15-26% of Patients at 6 Months

In a Phase III multicenter randomized study of Cushing's disease patients with persistent/recurrent disease or de novo patients ineligible for surgery, pasireotide 0.6 mg and 0.9 mg subcutaneous twice daily normalized mean urinary free cortisol (UFC) in 15% and 26% of patients respectively at month 6, among 162 enrolled patients with baseline UFC >1.5 × upper limit of normal [1]. First-generation somatostatin analogues (octreotide, lanreotide) lack approved indication for Cushing's disease due to insufficient sst5 targeting [2].

Cushing's disease Urinary free cortisol Hypercortisolism Pituitary adenoma

Cryo-EM Structural Evidence: Pasireotide Induces Distinct Conformational Activation of SSTR5 Compared to Octreotide

High-resolution cryo-electron microscopy structures of SSTR5-Gi complexes bound to pasireotide and octreotide (resolutions 3.09 Å and 3.24 Å respectively) reveal that pasireotide preferentially binds SSTR5 through specific interactions between its Tyr(Bzl) and D-Trp residues and the receptor binding pocket [1]. The structural analysis demonstrates that pasireotide induces a distinct receptor conformation compared to octreotide, with differential engagement of transmembrane helices and extracellular loop 2 (ECL2) [1]. This structural divergence explains the pharmacological differentiation in receptor activation and downstream signaling.

Cryo-EM GPCR structure SSTR5 Ligand binding Conformational change

High-Value Research and Industrial Application Scenarios for Pasireotide Ditrifluoroacetate


Investigating SST5-Mediated Signaling in Corticotroph Adenoma Models

Pasireotide ditrifluoroacetate is the optimal tool compound for studying sst5-dependent ACTH suppression in Cushing's disease research. With an IC50 of 0.16 nM at hsst5 compared to 6.3 nM for octreotide, pasireotide provides approximately 39-fold greater potency at this clinically relevant receptor subtype [1]. Researchers investigating mechanisms of hypercortisolism, ACTH secretion pathways, or evaluating novel combination therapies should prioritize pasireotide over first-generation analogues, which lack meaningful sst5 engagement and consequently demonstrate no clinical efficacy in this indication [1].

Studying Mechanisms of Resistance to First-Generation Somatostatin Analogues

The PAOLA phase 3 trial demonstrated that among acromegaly patients with confirmed resistance to maximal doses of octreotide or lanreotide (0% biochemical control with continued first-generation treatment), switching to pasireotide LAR 60 mg achieved biochemical control in 20% of patients [2]. Pasireotide ditrifluoroacetate is therefore essential for research programs examining the molecular basis of therapeutic escape from sst2-preferring agonists, including studies on receptor trafficking, desensitization, heterodimerization, and downstream signaling pathway compensation [2].

Structure-Based Drug Design Targeting Somatostatin Receptor Subtypes

Cryo-EM structural studies have resolved pasireotide-bound SSTR5 at 3.09 Å and SSTR1 complexes, revealing distinct conformational signatures compared to octreotide and lanreotide [3]. Pasireotide ditrifluoroacetate serves as a critical reference ligand for structure-activity relationship (SAR) studies, pharmacophore modeling, and rational design of next-generation subtype-selective somatostatin analogues. The unique Tyr(Bzl) and D-Trp interactions mapped in the SSTR5 binding pocket provide specific molecular handles for medicinal chemistry optimization [3].

Long-Term Endocrine Tumor Xenograft and Patient-Derived Models

Phase II extension data demonstrate that pasireotide provides sustained biochemical control beyond 24 months in acromegaly patients, with cumulative tumor volume reduction ≥20% observed in 59% of evaluable patients [4]. For chronic in vivo models of neuroendocrine tumors, pituitary adenomas, or MEN1-associated neoplasms, pasireotide ditrifluoroacetate offers a validated long-term intervention with documented durability of response, enabling research on chronic dosing paradigms, resistance emergence, and combination strategies with agents such as cabergoline or mTOR inhibitors [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pasireotide ditrifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.